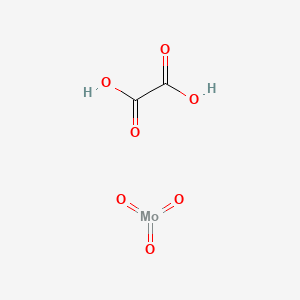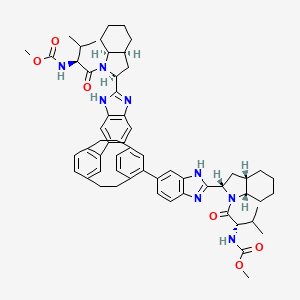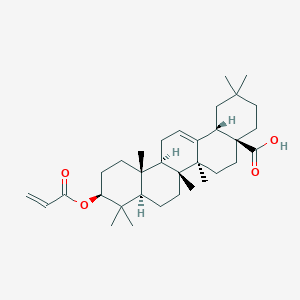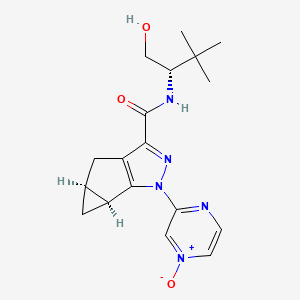
Oxalomolybdic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalomolybdic acid is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Historical Perspective and Oxalic Acid in Renal Findings
The history of oxalosis, a condition involving oxalic acid, dates back to its discovery from Oxalis Acetosella and its identification in renal stones. This discovery played a crucial role in developing chemical theories (Viggiano, Simonelli, Capasso, & Santo, 2018).
Oxalic Acid Biosynthesis in Fungi
A study on Fomitopsis palustris, a wood-rotting basidiomycete, revealed a correlation between glucose consumption and oxalate production. This indicates that glucose is primarily converted to oxalate, highlighting oxalic acid's importance in fungal metabolism (Munir, Yoon, Tokimatsu, Hattori, & Shimada, 2001).
Genetic Analysis of Oxalic Acid-Degrading Enzymes
Research on Oxalobacter formigenes has provided insights into the genetics behind oxalic acid catabolism. The study of the oxalyl-coenzyme A decarboxylase gene, oxc, aids in understanding how oxalic acid is metabolized in specific bacterial species (Lung, Baetz, & Peck, 1994).
Oxalosis and Bone Scintigraphy
In medical imaging, oxalosis has been studied in the context of bone scintigraphy, demonstrating extraosseous uptake in primary oxalosis, a genetic disorder of glyoxylate metabolism (Murthy, Rosen, Chau, Altman, & Israel, 1993).
Metabolic Engineering for Propionic Acid Production
Oxaloacetate plays a role in metabolic engineering, as seen in the pathway engineering of Propionibacterium jensenii for improved propionic acid production. Overexpression of genes related to oxaloacetate synthesis was crucial in this process (Liu, Guan, Zhu, Li, Shin, Du, & Chen, 2016).
Sialic Acid Biology and Chemistry
In the field of glycobiology, studies have explored the roles of sialic acids, including their derivatives like oxaloacetate, in various biological and pathological processes (Chen & Varki, 2010).
Oxalate in Microbial Metal Recovery
A study on Aspergillus niger showed how oxalic acid plays a role in metal recovery processes, such as nickel recovery from chromite overburden, demonstrating its importance in biotechnological applications (Behera, Panda, Saini, Pradhan, Sukla, & Mishra, 2013).
ATP Citrate Lyase and Cancer Research
The study of ATP citrate lyase, an enzyme generating oxaloacetate, has implications in cancer research, particularly in understanding lung cancer pathogenesis and metabolic abnormalities (Migita, Narita, Nomura, Miyagi, Inazuka, Matsuura, Ushijima, Mashima, Seimiya, Satoh, Okumura, Nakagawa, & Ishikawa, 2008).
Novel Pathways in Malonic Acid Production
Innovative research has led to the design of artificial pathways for malonic acid production, where oxaloacetate acts as an intermediate. This highlights its potential in renewable resource-based production processes (Gu, Zhao, Yao, Li, & Tian, 2022).
Eigenschaften
CAS-Nummer |
53450-33-2 |
|---|---|
Produktname |
Oxalomolybdic acid |
Molekularformel |
C2H2MoO7 |
Molekulargewicht |
233.991 |
IUPAC-Name |
Oxalomolybdic acid |
InChI |
InChI=1S/C2H2O4.Mo.H2O.2O/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;1H2;;/q;+2;;;/p-2 |
InChI-Schlüssel |
PDKQRMPXEPRZBP-UHFFFAOYSA-L |
SMILES |
O=[Mo](OC(C(O)=O)=O)(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Oxalomolybdic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)
![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)
![N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide](/img/structure/B609724.png)
![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)


![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)

